molecular formula C16H19NO B041225 2-(Diphenylmethoxy)-N-methylethylamine CAS No. 17471-10-2

2-(Diphenylmethoxy)-N-methylethylamine

Cat. No. B041225
CAS RN: 17471-10-2
M. Wt: 241.33 g/mol
InChI Key: AGSLYHYWLYGAOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related diphenylamine derivatives involves methodologies such as Pd(0)-catalyzed N-arylation using o-nitroanilines and nitro-substituted aryl bromides as substrates. This approach allows for the cyclization of diphenylamines to produce compounds like 2-methoxyphenazine, indicating the versatility of diphenylamine synthesis strategies (Tietze et al., 2005).

Molecular Structure Analysis

The molecular structure of diphenylamine derivatives has been extensively analyzed through techniques such as single crystal diffractometry. These analyses reveal the spatial arrangements and bonding characteristics, including bond distances and angles typical of an sp2 character, providing insight into the molecular geometry and electron distribution (Forlani et al., 1990).

Chemical Reactions and Properties

Chemical and electrochemical oxidation of diphenylamine and its derivatives lead to the formation of polyaniline-like polymers. These reactions highlight the capacity of diphenylamine compounds to undergo C-C and C-N coupling, resulting in significant polymerization and changes in conductivity and electrochemical stability (Comisso et al., 1988).

Scientific Research Applications

  • Organic Electronics : Diphenylethenyl- and methylphenylethenyl-substituted triphenylamines, derivatives of 2-(Diphenylmethoxy)-N-methylethylamine, are promising materials for blue-green emitting OLEDs due to their excellent hole transporting properties and high ionization potential. This makes them critical for the development of more efficient organic electronic devices (Cekaviciute et al., 2016).

  • Material Synthesis : Polydiphenylamine and poly-N-methylaniline, both related to 2-(Diphenylmethoxy)-N-methylethylamine, have been synthesized and characterized. Their potential applications span across electronics, photovoltaics, and catalysis, indicating their versatility in material science (Comisso et al., 1988).

  • Analytical Chemistry : In drug discovery and forensic analysis, differentiating 2-(Diphenylmethoxy)-N-methylethylamine (also referred to as 2-MXP) from its isomers is crucial. Various analytical methods have been developed for this purpose, emphasizing its potential role in drug discovery and toxicological investigations (McLaughlin et al., 2016).

  • Pharmacology : The synthesis and characterization of derivatives of 2-(Diphenylmethoxy)-N-methylethylamine have shown significant potential in developing new psychoactive substances. These compounds have been studied for their metabolic pathways, detectability in urine, and pharmacological effects, indicating their relevance in pharmacological research and drug development (Caspar et al., 2018).

Safety And Hazards

The use of “2-(Diphenylmethoxy)-N-methylethylamine” is not recommended in neonates or premature infants . It should also not be used in nursing mothers . It should not be used as a local anesthetic due to the risk of local necrosis .

Future Directions

While specific future directions for “2-(Diphenylmethoxy)-N-methylethylamine” are not mentioned in the search results, it continues to be used in various research and medical applications .

properties

IUPAC Name

2-benzhydryloxy-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSLYHYWLYGAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53499-40-4 (hydrochloride)
Record name Monodesmethyldiphenhydramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50169893
Record name Desmethyldiphenhydramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diphenylmethoxy)-N-methylethylamine

CAS RN

17471-10-2
Record name N-Desmethyldiphenhydramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17471-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monodesmethyldiphenhydramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyldiphenhydramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORDIPHENHYDRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SFV0923XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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